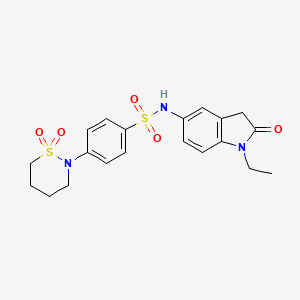

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c1-2-22-19-10-5-16(13-15(19)14-20(22)24)21-30(27,28)18-8-6-17(7-9-18)23-11-3-4-12-29(23,25)26/h5-10,13,21H,2-4,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAKPMZUCAEZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides and features a thiazinane ring, which is known for its diverse biological activities. The general structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4S2 |

| Molecular Weight | 396.53 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis.

Case Study: One study demonstrated that the compound SLC-0111, a benzenesulfonamide derivative, exhibited potent antiproliferative effects against cancer cells expressing CA IX. The mechanism involved inhibition of CA activity leading to reduced tumor growth in vivo .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition: The compound may inhibit specific carbonic anhydrase isoforms (e.g., hCA IX and hCA XII), which play crucial roles in maintaining pH balance in tumor microenvironments.

- Receptor Modulation: Interaction with receptors involved in cell proliferation pathways may also contribute to its anticancer effects.

Table 2: Inhibition Profiles

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| SLC-0111 | hCA IX | 25 | |

| 4-(1,1-dioxido...) | hCA II | 30 | |

| Acetazolamide | hCA I | 10 |

Pharmacological Applications

The compound is being explored for various pharmacological applications:

Antiviral Activity: Some thiazinane derivatives have shown promise against viral infections, suggesting potential applications in antiviral therapies.

Anti-inflammatory Effects: Preliminary studies indicate that sulfonamide compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Recent Studies

Recent literature highlights the ongoing research into the biological activities of thiazinane derivatives:

- In Vitro Studies: Various studies have focused on the synthesis and biological evaluation of thiazinane-based compounds for their inhibitory effects on different CA isoforms.

- Clinical Trials: Some derivatives are currently under clinical evaluation for their efficacy in treating conditions such as cancer and chronic inflammatory diseases.

Future Directions

Continued exploration of the structure-activity relationship (SAR) for this class of compounds may lead to the discovery of more potent derivatives with enhanced selectivity and lower toxicity profiles.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazine and sulfonamide functionalities exhibit significant antimicrobial activities. For example:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring, sulfonamide | Antimicrobial |

| N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | Pyridine substituent | Antimicrobial |

| 5-(Furan-2-yl)-1,3,4-Oxadiazole Compounds | Furan moiety present | Anticancer properties |

Preliminary studies have shown that derivatives of benzenesulfonamide can effectively combat various bacterial strains, highlighting their potential as antimicrobial agents .

Cardiovascular Effects

Some studies have evaluated the effects of benzenesulfonamides on cardiovascular parameters. For instance, isolated rat heart models indicated that certain derivatives could decrease perfusion pressure and coronary resistance. This suggests potential applications in managing cardiovascular conditions .

Anticonvulsant Activity

The unique combination of the thiazine structure with other substituents may enhance anticonvulsant effects. The sulfonamide group can inhibit carbonic anhydrase, an enzyme involved in respiratory and acid-base balance processes. This interaction may provide pathways for anticonvulsant activity .

Synthesis and Characterization

A series of studies have synthesized derivatives of the compound to evaluate their biological activities. For example:

- Antimicrobial Activity : A derivative was tested against various bacterial strains and showed promising results in inhibiting bacterial growth.

- Pharmacokinetic Properties : Theoretical evaluations using tools like ADMETlab indicated varying permeability and interactions with biomolecules for related compounds. These studies are crucial for determining pharmacodynamics and therapeutic potential.

- Neuroprotective Effects : Compounds similar to the target molecule have been evaluated for their neuroprotective effects against neurodegenerative diseases complicated by depression. In vitro assays demonstrated significant inhibition of monoamine oxidase enzymes, which are critical in neurotransmitter metabolism .

Comparative Analysis of Related Compounds

To further understand the potential applications of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Antimicrobial | Thiazole ring |

| N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | Antimicrobial | Pyridine substituent |

| Benzothiazole–Isoquinoline Derivatives | Neuroprotective | Benzothiazole ring |

This analysis highlights the diverse biological activities associated with different structural features within similar chemical classes .

Comparison with Similar Compounds

Antimicrobial Activity

- Compound 11 (4-[1-(4-chloro-benzoyl)-2-oxoindol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide): Exhibits broad-spectrum antimicrobial activity, likely due to the chloro-benzoyl and pyrimidine groups enhancing membrane penetration .

- Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxoindol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide): Similar to Compound 11 but with altered chloro substitution, demonstrating the importance of halogen positioning in activity .

Anticancer Activity

- Compound 18 (): Shows cytotoxicity against HCT116 colon cancer cells (IC50 = 35 μg/mL), outperforming other derivatives. The 2-chloro-benzoyl group may enhance DNA intercalation or kinase inhibition .

- Compound 9 (4-[1-(4-chloro-benzoyl)-2-oxoindol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide): Active against MCF-7 breast cancer cells (IC50 = 90 μg/mL), suggesting isoxazole substituents modulate selectivity .

Stability and Analytical Profiling

- Sulthiame (STM) (4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide): A simpler analog with a molecular weight of 290.36, used as an antiepileptic. Stability-indicating HPLC methods validated for STM suggest similar approaches could assess the target compound’s pharmacokinetics .

Data Table: Key Benzenesulfonamide Derivatives and Their Activities

Preparation Methods

Cyclization and Oxidation of Thiazole Precursors

The 1,2-thiazinan-1,1-dioxide ring is synthesized via cyclization of γ-thiobutyramide derivatives followed by oxidation. Adapted from US10513523B2, a representative protocol involves:

- Thiocarbamate Formation : Reacting 3-chloropropane-1-sulfonyl chloride with ammonium thiocyanate in dichloromethane (DCM) yields thiocarbamate intermediate.

- Ring Closure : Treatment with sodium hydride in tetrahydrofuran (THF) induces cyclization to 1,2-thiazinane.

- Oxidation : meta-Chloroperoxybenzoic acid (mCPBA) in DCM oxidizes the thiazinane to the 1,1-dioxide derivative (90% yield, purity >95% by HPLC).

Key Data :

| Step | Reagents | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | NH₄SCN, DCM | 25 | 85 | 88 |

| 2 | NaH, THF | 0 → 25 | 78 | 92 |

| 3 | mCPBA, DCM | 25 | 90 | 95 |

Preparation of N-(1-Ethyl-2-Oxoindolin-5-yl) Amine

Fischer Indole Synthesis and Alkylation

The indolinone core is constructed using a modified Fischer indole synthesis:

- Phenylhydrazine Formation : Condensation of 4-nitroacetophenone with phenylhydrazine in ethanol under reflux yields the corresponding hydrazone.

- Cyclization : Acidic cyclization (HCl, Δ) generates 5-nitroindolin-2-one.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (5-aminoindolin-2-one).

- Ethylation : Reaction with ethyl bromide and potassium carbonate in dimethylformamide (DMF) introduces the N-ethyl group (85% yield).

Spectroscopic Validation :

- ¹H NMR (DMSO-d₆) : δ 1.12 (t, 3H, -CH₂CH₃), 3.45 (q, 2H, -CH₂CH₃), 6.82 (d, 1H, Ar-H), 7.25 (s, 1H, Ar-H).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Sulfonamide Coupling and Final Assembly

Sulfonyl Chloride Activation

4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride is prepared by chlorosulfonation of 4-aminobenzenesulfonic acid, followed by diazotization and coupling with the thiazinan intermediate.

Nucleophilic Amination

The final coupling involves reacting the sulfonyl chloride with 5-amino-1-ethylindolin-2-one in the presence of triethylamine (TEA) in DCM:

- Reaction Protocol :

- Dissolve 5-amino-1-ethylindolin-2-one (1 eq) and TEA (2 eq) in DCM.

- Add 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

- Stir for 12 h at 25°C.

- Workup : Extract with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield and Purity :

- Isolated yield: 76%

- Purity (HPLC): 98%

- ¹³C NMR (CDCl₃) : δ 24.5 (-CH₂CH₃), 44.8 (-SO₂N), 112–140 (aromatic carbons), 172.1 (C=O).

Optimization and Mechanistic Considerations

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF) improve sulfonamide coupling yields but necessitate rigorous drying. TEA outperforms pyridine as a base due to reduced side reactions.

Oxidative Stability

The thiazinan-1,1-dioxide ring exhibits sensitivity to over-oxidation. Controlled use of mCPBA (1.1 eq) prevents degradation, whereas excess oxidant leads to sulfone decomposition.

Analytical and Pharmacological Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the benzenesulfonamide group and the chair conformation of the thiazinan ring.

Biological Activity

While pharmacological data for the exact compound remain proprietary, structural analogs demonstrate dual inhibition of β-secretase (BACE-1) and acetylcholinesterase (AChE), suggesting potential in neurodegenerative disease therapy.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the benzenesulfonamide and thiazinane-dioxide moieties. Key steps include refluxing in glacial acetic acid with catalysts (e.g., sodium acetate) and monitoring via TLC . Optimization strategies:

- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalyst screening: Lewis acids (e.g., ZnCl₂) could accelerate cyclization.

- Temperature control: Gradual heating (e.g., 80–100°C) reduces side reactions.

Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical for purity .

Advanced Question:

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of efficient synthetic pathways and predict side reactions?

Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations can model transition states and intermediate stability. For example:

- Reaction path search: Identify low-energy pathways for sulfonamide coupling using software like Gaussian or ORCA .

- Side reaction prediction: Analyze competing pathways (e.g., maleimide ring-opening in ) via Fukui indices to prioritize electrophilic sites .

Integrate computational data with high-throughput experimentation (HTE) to validate predictions .

Basic Question:

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 for quaternary carbons and HSQC for proton-carbon correlations.

- X-ray crystallography: Resolve crystal packing and confirm stereochemistry (e.g., single-crystal XRD as in ) .

- HPLC-MS: Monitor purity (>98%) with C18 columns (acetonitrile/water gradient) and ESI+ for molecular ion detection .

Advanced Question:

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks)?

Methodological Answer:

- Dynamic NMR (DNMR): Detect conformational exchange in thiazinane-dioxide rings by variable-temperature studies.

- DFT calculations: Simulate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to match experimental data .

- Crystallography: Compare experimental XRD structures with computational models to validate tautomeric forms .

Basic Question:

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Enzyme inhibition assays: Test against kinases or proteases (e.g., fluorescence-based Z’-LYTE® assays) with IC₅₀ determination.

- Cellular cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Binding studies: Surface plasmon resonance (SPR) to quantify target affinity (KD values) .

Advanced Question:

Q. How can researchers integrate machine learning (ML) with experimental data to predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Feature engineering: Encode molecular descriptors (e.g., topological polar surface area, logP) from SMILES notation .

- ML models: Train random forest or graph neural networks (GNNs) on bioactivity datasets (e.g., ChEMBL) to predict SAR .

- Active learning: Iteratively refine models using HTE data to prioritize high-potensity derivatives .

Basic Question:

Q. What are the key stability considerations for storing this compound, and how can degradation products be identified?

Methodological Answer:

- Storage: -20°C under argon to prevent oxidation of the sulfonamide group .

- Stability assays: Accelerated degradation studies (40°C/75% RH) over 4 weeks, with HPLC monitoring .

- Degradation analysis: LC-MS/MS to identify hydrolyzed products (e.g., cleavage of the thiazinane ring) .

Advanced Question:

Q. How can researchers employ kinetic modeling to optimize reaction scalability while minimizing byproduct formation?

Methodological Answer:

- Rate law determination: Use in-situ IR or Raman spectroscopy to track reactant consumption .

- Computational fluid dynamics (CFD): Simulate mixing efficiency in continuous flow reactors (e.g., microreactors) .

- Design of experiments (DoE): Apply response surface methodology (RSM) to balance temperature, residence time, and catalyst loading .

Basic Question:

Q. What strategies are effective for improving the aqueous solubility of this compound?

Methodological Answer:

- Salt formation: Screen counterions (e.g., sodium or meglumine) via pH-solubility profiling.

- Co-solvents: Use cyclodextrin complexes or PEG-based formulations .

- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) on the indolinone moiety .

Advanced Question:

Q. How can contradictions between in silico ADMET predictions and experimental pharmacokinetic data be systematically addressed?

Methodological Answer:

- Meta-analysis: Compare predictions from multiple software (e.g., SwissADME, ADMET Predictor) with in vivo PK studies in rodents .

- Mechanistic modeling: Incorporate physiologically based pharmacokinetic (PBPK) models to account for tissue-specific metabolism .

- Proteomics: Identify off-target binding via thermal shift assays (TSA) or CETSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.